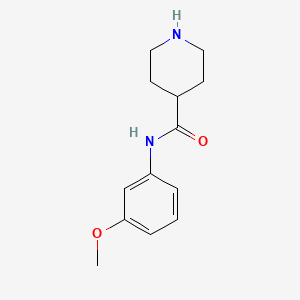

N-(3-methoxyphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)15-13(16)10-5-7-14-8-6-10/h2-4,9-10,14H,5-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJWVJDQPINXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mixed Anhydride Method

A protocol adapted from the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives involves:

- Activation : Piperidine-4-carboxylic acid is treated with isobutyl chloroformate and N-methyl morpholine in dry N,N-dimethylformamide (DMF) at 0–5°C to form a reactive mixed anhydride intermediate.

- Coupling : 3-Methoxyaniline is added, and the reaction proceeds at room temperature for 5–6 hours.

- Workup : The product is purified via column chromatography (dichloromethane/methanol, 1:1) to yield this compound.

Key Data :

Carbodiimide-Mediated Coupling

Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF. This approach is milder and avoids the need for low-temperature conditions.

Reductive Amination and Amide Formation

A multi-step synthesis starting from piperidine-4-carboxaldehyde or ketone intermediates allows for modular functionalization.

Michael Addition and Reductive Methylation

A patent detailing the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate provides insights into constructing the piperidine core with aryl substitution:

- Michael Addition : Ethyl acrylate reacts with 3-methoxybenzaldehyde under basic conditions to form a γ-keto ester.

- Cyclization : The keto ester undergoes intramolecular cyclization via reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (Pd/C, H2).

- Amidation : The ester intermediate is hydrolyzed to piperidine-4-carboxylic acid, followed by coupling with 3-methoxyaniline as described in Section 1.

Key Data :

- Reduction Conditions : 10% Pd/C, H2 (50 psi), ethanol.

- Overall Yield : ~48% (from 3-methoxybenzaldehyde).

Intramolecular Aza-Michael Reaction for Piperidine Core Formation

Recent advances in organocatalysis enable enantioselective synthesis of piperidine scaffolds. A 2023 study highlights an intramolecular aza-Michael reaction (IMAMR) strategy:

- Substrate Preparation : A δ-amino α,β-unsaturated carbonyl compound bearing a 3-methoxyphenyl group is synthesized.

- Cyclization : Quinoline-derived organocatalysts promote stereoselective IMAMR, forming the piperidine ring.

- Post-Functionalization : The carboxamide group is introduced via in situ acylation or subsequent coupling.

Key Data :

- Catalyst : Quinoline organocatalyst with trifluoroacetic acid (TFA).

- Stereoselectivity : >90% enantiomeric excess (ee) for cis-isomers.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Mixed Anhydride Coupling | Activation, amine coupling | 60–70% | High purity, scalable | Requires anhydrous conditions |

| Reductive Amination | Michael addition, cyclization, amidation | 40–50% | Modular aryl substitution | Multi-step, moderate yields |

| IMAMR Organocatalysis | Aza-Michael cyclization, acylation | 55–65% | Enantioselective, mild conditions | Complex substrate preparation |

Analytical Validation and Characterization

Synthetic batches require rigorous validation:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl3, 400 MHz) shows characteristic peaks at δ 7.20–7.10 (m, aromatic H), δ 3.80 (s, OCH3), and δ 3.40–3.20 (m, piperidine H).

- Mass Spectrometry : ESI-MS m/z 263.1 [M+H]+.

- High-Performance Liquid Chromatography (HPLC) : Purity >95% (C18 column, MeCN/H2O gradient).

Recent Advancements and Applications

This compound derivatives exhibit dual anti-angiogenic and DNA-cleaving activities, while structurally related analogs demonstrate potent μ-opioid receptor agonism. Modifications at the piperidine nitrogen or aryl ring significantly alter bioactivity, underscoring the compound’s versatility in drug discovery.

Chemical Reactions Analysis

N-(3-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxyphenyl)piperidine-4-carboxamide has been explored for its potential therapeutic effects:

- Anticancer Activity : Studies have indicated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) by disrupting microtubule assembly and enhancing caspase activity . The following table summarizes findings from anticancer evaluations:

| Compound | Concentration (μM) | Effect on Caspase-3 Activity |

|---|---|---|

| 7d | 10 | 1.33 times |

| 7h | 10 | 1.57 times |

- Anti-inflammatory Properties : Research has shown that piperidine derivatives can inhibit COX enzymes, suggesting potential applications in treating inflammatory diseases .

Neuropharmacology

The compound has also been examined for its effects on neurological disorders:

- Alzheimer's Disease : this compound derivatives have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease . The presence of the piperidine moiety enhances brain exposure and pharmacological efficacy.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities and applications of this compound:

- Anticancer Evaluation : Research has demonstrated that structural analogs can inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest .

- Mechanistic Insights : Investigations into binding affinities have revealed valuable information about the pharmacological profiles of these compounds, indicating their potential in targeting disease pathways effectively .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Key Findings from Comparative Analysis

Anticancer and Anti-Angiogenic Activity

- Compound 14c: Incorporates a pyridinylpyrimidinylamino group and a 3-methoxyphenyl carbamothioyl moiety.

- Comparison: The absence of the pyridinylpyrimidinylamino group in the target compound may limit its DNA interaction but could enhance selectivity for other targets. The methoxy group may improve solubility compared to halogenated analogs.

Enzyme Inhibition

- Inhibitor 2 : Replaces the amide with a 3-methoxybenzoyl group. This modification enhances MAGL inhibition, highlighting the importance of acyl group geometry in enzyme binding .

- TAK-220 : A 3-chloro-4-methylphenyl analog demonstrates high CCR5 binding affinity (IC₅₀ = 3.5 nM) and anti-HIV activity. The chloro and methyl groups enhance lipophilicity and receptor interactions compared to the methoxy group .

Physicochemical and Pharmacokinetic Properties

- Solubility : The methoxy group’s electron-donating nature enhances water solubility relative to chloro or methyl substituents.

- Metabolism : Likely undergoes O-demethylation, whereas halogenated analogs (e.g., TAK-220) may resist metabolic degradation.

Biological Activity

N-(3-methoxyphenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a methoxyphenyl substituent and a carboxamide functional group. This unique structure contributes to its pharmacological properties and interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound modulates various biological pathways, leading to distinct biological effects such as:

- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : The compound can bind to receptors, influencing cellular signaling processes.

Antiviral Activity

This compound has shown promising antiviral activity. A study indicated that derivatives of this compound displayed dose-dependent inhibition of dengue virus (DENV) infection, with effective concentrations (EC50) ranging from 0.18 to 6.38 μM .

Antimicrobial Activity

Research has identified this compound as having potential antimicrobial properties, particularly against Mycobacterium tuberculosis. High-throughput screening revealed that compounds in the same series exhibited anti-tubercular activity, suggesting that similar derivatives may also possess this capability .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties in various studies. It is suggested that the methoxy group may enhance its ability to modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:

- Substituents on the Piperidine Ring : Variations in substituents can significantly alter the binding affinity and activity against specific targets.

- Functional Group Modifications : Changes in the carboxamide or methoxy groups can enhance or diminish biological activity.

| Compound Variant | Kd (μM) | Biological Activity |

|---|---|---|

| This compound | 0.97 | Moderate affinity for GAK |

| 4-cyano analog | 0.25 | Potent GAK affinity |

| 3-carboxamide congener | 0.16 | Strong antiviral activity |

Case Studies

- Antiviral Efficacy Against DENV : In a controlled study, various analogs of this compound were evaluated for their efficacy against DENV. The results demonstrated that certain modifications led to enhanced antiviral potency while maintaining low cytotoxicity .

- Inhibition of Mycobacterium tuberculosis : A phenotypic screening study identified several derivatives of piperidine compounds that inhibited Mycobacterium tuberculosis. The results indicated a promising pathway for developing new anti-tubercular agents based on structural similarities to this compound .

Q & A

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with substituted anilines. For example, a two-step procedure may include:

- Activation of the carboxylic acid using reagents like isobutyl chloroformate or triethylamine in dry chloroform under inert atmospheres (e.g., argon) .

- Subsequent amide bond formation with 3-methoxyaniline. Reaction optimization should focus on temperature control (e.g., 0°C for acid activation) and stoichiometric ratios of reagents to minimize byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography can resolve the 3D structure, as demonstrated for analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (unit cell parameters: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .

- NMR spectroscopy (¹H/¹³C) and HPLC (≥98% purity) are critical for confirming molecular identity and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While toxicity data for this specific compound are limited, related piperidine carboxamides require:

- Use of PPE (gloves, goggles, lab coats).

- Work in ventilated fume hoods due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards in analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity, such as kinase or ion channel inhibition?

- Key modifications : Vary substituents on the phenyl ring (e.g., 4-fluoro, 3-chloro) or piperidine nitrogen (e.g., alkylation). For example, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide showed enhanced T-type Ca²⁺ channel inhibition via benzylic substituent optimization .

- Assays : Use patch-clamp electrophysiology for ion channels or kinase inhibition assays (e.g., Akt kinases) with IC₅₀ determination .

Q. How can contradictions in reported biological activity data be resolved?

- Case study : If a compound shows antiviral activity in one study (e.g., SARS-CoV-2 inhibition ) but not another, validate using standardized assays (e.g., viral plaque reduction) and control for variables like cell lines, assay conditions, and metabolite interference.

Q. What strategies are effective for radiolabeling this compound for in vivo pharmacokinetic or autoradiography studies?

- Carbon-11 labeling : Introduce ¹¹C at the methoxy group via [¹¹C]methylation of a phenolic precursor, as demonstrated for N-(3-[¹¹C]methoxyphenyl)-4-trifluoromethylcinnamide analogs .

- Validate tracer stability using radio-HPLC and assess biodistribution in preclinical models.

Q. How can computational modeling guide the design of high-affinity analogs?

- Docking studies : Use crystal structures of target proteins (e.g., TRPV1 or Akt kinases) to predict binding modes.

- QSAR models : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) with activity data from analogs .

Q. What methodologies are recommended for pharmacokinetic profiling in preclinical models?

- Oral bioavailability : Administer the compound to rodent models and measure plasma concentrations via LC-MS/MS. For example, AZD5363 (a piperidine-4-carboxamide derivative) showed dose-dependent tumor growth inhibition in breast cancer xenografts .

- Metabolite identification : Use hepatic microsome assays to identify oxidative metabolites (e.g., CYP450-mediated demethylation).

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.